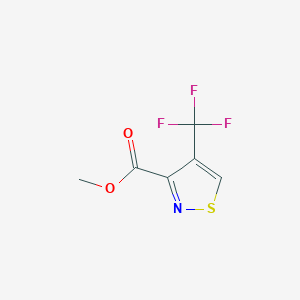

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(trifluoromethyl)-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-3(2-13-10-4)6(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVQOOHWBYNYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Fluorinated Heterocycles: A Technical Whitepaper on Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for optimizing pharmacokinetics, metabolic stability, and target binding affinity. Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate represents a highly specialized, electron-deficient building block. By combining the unique hydrogen-bonding profile of the 1,2-thiazole core with the steric and inductive effects of a trifluoromethyl (-CF3) group, this compound serves as a privileged intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, with a specific focus on its emerging role in the development of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors.

Structural Rationale and Physicochemical Profile

The isothiazole (1,2-thiazole) ring is a versatile bioisostere for phenyl, pyrazole, and thiazole rings. However, the unsubstituted isothiazole core is often susceptible to oxidative metabolism (e.g., by hepatic Cytochrome P450 enzymes). The architectural design of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate addresses this vulnerability through precise functional group placement:

-

C4-Trifluoromethylation: The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the HOMO/LUMO energy levels of the aromatic system. This electronic depletion shields the ring from electrophilic aromatic oxidation. Furthermore, the steric bulk of the -CF3 group restricts the conformational flexibility of substituents at the C3 and C5 positions, locking downstream pharmacophores into bioactive conformations.

-

C3-Methyl Carboxylate: Positioned adjacent to the ring nitrogen, the ester serves as a robust synthetic handle. It can be chemoselectively saponified to a carboxylic acid for subsequent amide coupling, a critical step in generating active pharmaceutical ingredients (APIs).

Quantitative Data Summary

| Property | Value | Structural & Pharmacological Implication |

| Molecular Formula | C₆H₄F₃NO₂S | Highly fluorinated low-molecular-weight building block. |

| Molecular Weight | 211.16 g/mol | Low MW preserves "Rule of 5" compliance after downstream functionalization. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Optimal for membrane permeability; allows for subsequent addition of polar groups without exceeding the 140 Ų limit for oral bioavailability. |

| Hydrogen Bond Donors (HBD) | 0 | Prevents non-specific protein aggregation and maintains high lipophilicity. |

| Hydrogen Bond Acceptors (HBA) | 3 (N, O, O) | The ring nitrogen acts as a weak H-bond acceptor, while the ester provides critical anchor points for target engagement. |

| Estimated cLogP | 1.8 – 2.2 | The -CF3 group enhances lipophilicity, driving favorable partitioning into hydrophobic binding pockets. |

Application in Targeted Therapeutics: MALT1 Inhibition

Recent advancements in immunology and oncology have identified the CBM (CARD11-BCL10-MALT1) signalosome as a critical driver of NF-κB-mediated lymphocyte proliferation. MALT1 acts as a paracaspase (a protease), cleaving inhibitory proteins to sustain hyperactive immune signaling in conditions like activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders.

Derivatives synthesized from the 4-(trifluoromethyl)isothiazole-3-carboxylate scaffold have recently been patented as potent MALT1 inhibitors . The isothiazole core acts as a rigid hinge-binding motif, while the -CF3 group occupies a deep hydrophobic sub-pocket within the MALT1 active site, displacing high-energy water molecules to drive binding enthalpy.

Fig 1: CBM-MALT1 signaling pathway and targeted inhibition by isothiazole derivatives.

Validated Synthetic Methodologies

The de novo construction of the isothiazole ring requires precise control over regioselectivity. Traditional methods often yield intractable mixtures of isomers. The most robust approach utilizes a [3+2] dipolar cycloaddition between a transient nitrile sulfide and an electron-deficient alkyne .

Fig 2: Synthetic workflow for the [3+2] cycloaddition of trifluoromethyl isothiazoles.

Protocol A: Synthesis via [3+2] Dipolar Cycloaddition

This protocol is engineered as a self-validating system; thermal generation of the dipole prevents the accumulation of explosive intermediates, while continuous LC-MS monitoring ensures optimal conversion.

Reagents: Methyl 4,4,4-trifluorobut-2-ynoate (alkyne), 5-phenyl-1,3,4-oxathiazol-2-one (nitrile sulfide precursor), Anhydrous Chlorobenzene.

-

Preparation: Charge a flame-dried Schlenk flask equipped with a reflux condenser with 5-phenyl-1,3,4-oxathiazol-2-one (1.0 equiv) and methyl 4,4,4-trifluorobut-2-ynoate (1.5 equiv).

-

Solvent Selection: Dissolve the reagents in anhydrous chlorobenzene to achieve a 0.2 M concentration.

-

Causality: Chlorobenzene is explicitly chosen for its high boiling point (132 °C). The thermal decarboxylation of the oxathiazolone strictly requires temperatures >110 °C to generate the nitrile sulfide dipole in situ.

-

-

Thermal Activation: Purge the system with N₂ for 10 minutes. Heat the reaction mixture to 130 °C for 16 hours.

-

Causality: Continuous, steady heating ensures a low steady-state concentration of the highly reactive nitrile sulfide, minimizing unwanted dipole dimerization (forming thiadiazoles) and maximizing the productive [3+2] cycloaddition with the alkyne .

-

-

Self-Validation (Monitoring): At t=12h, draw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the oxathiazolone mass peak is entirely absent.

-

Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 0–20% EtOAc in Hexanes). The strong electronic polarization of the trifluoromethyl alkyne drives the regioselectivity toward the desired 3-carboxylate isomer.

-

Analytical Confirmation: Validate the isolated product via ¹⁹F NMR (expecting a sharp singlet around -58 to -62 ppm) and ¹H NMR (singlet for the isolated C5-H proton).

Protocol B: Chemoselective Saponification

To utilize this scaffold in drug discovery, the methyl ester must be converted to a free carboxylic acid without degrading the electron-deficient isothiazole ring .

-

Solvent Matrix: Dissolve Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

-

Causality: This specific ternary solvent system ensures complete solvation of the highly lipophilic fluorinated ester (THF/MeOH) while providing the necessary aqueous phase for the hydroxide nucleophile.

-

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 equiv) portion-wise.

-

Causality: LiOH is a mild base. Performing the reaction strictly at 0 °C prevents off-target nucleophilic aromatic substitution (SNAr) at the highly electrophilic C5 position of the isothiazole ring.

-

-

Reaction & Workup: Stir for 2 hours. Monitor by TLC (1:1 EtOAc/Hexanes). Once the starting material is consumed, acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3x).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(trifluoromethyl)isothiazole-3-carboxylic acid as a crystalline solid, ready for downstream HATU-mediated amide coupling.

References

- Isothiazolylcarboxamide compounds and their use in therapy Google P

-

Nitrile sulphides. Part 7. Synthesis of [1]benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance ResearchGate[Link]

Comprehensive NMR Characterization and Methodological Framework for Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Executive Summary

The precise structural elucidation of fluorinated heterocycles is a critical bottleneck in modern drug discovery. Molecules such as Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate serve as highly valuable building blocks, particularly in the synthesis of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors used to treat proliferative and autoimmune disorders[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide establishes a self-validating methodological framework for the 1 H and 13 C NMR characterization of this specific isothiazole derivative. By understanding the quantum mechanical causality behind carbon-fluorine spin-spin couplings and relaxation times, researchers can definitively prove regiochemistry and prevent costly downstream synthetic errors.

Structural Context and Mechanistic Relevance

The isothiazole core—a five-membered ring containing adjacent sulfur and nitrogen atoms—is a privileged scaffold in medicinal chemistry due to its metabolic stability and unique hydrogen-bond acceptor profile. The strategic placement of a trifluoromethyl ( −CF3 ) group at the C-4 position serves two purposes:

-

Lipophilic Efficiency: It enhances the molecule's ability to penetrate cell membranes.

-

Electronic Modulation: The strong electron-withdrawing nature of the −CF3 group drastically alters the electron density of the isothiazole ring, which is directly reflected in the deshielding observed in the NMR spectra.

When integrated into larger pharmaceutical architectures, such as isothiazolylcarboxamides, this building block directly interacts with the MALT1 protease, disrupting the NF-κB signaling cascade responsible for lymphoma cell proliferation[1].

Fig 1. Integration of isothiazole-derived inhibitors into the MALT1 signaling pathway.

Experimental Methodology: Self-Validating NMR Protocols

To ensure absolute trustworthiness in the spectral data, the following protocol is engineered as a self-validating system. Each step includes an internal quality control checkpoint based on the physical chemistry of the sample.

Fig 2. Self-validating NMR acquisition workflow optimized for fluorinated heterocycles.

Step-by-Step Acquisition Protocol

-

Sample Preparation & Locking: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: The high analyte concentration is mandatory to achieve adequate signal-to-noise (S/N) for the quaternary C-3 and C-4 carbons during 13 C acquisition. TMS provides an absolute zero-point reference to internally validate chemical shifts against instrument drift.

-

-

Probe Optimization (Tuning & Matching): Re-tune the NMR probe to the specific Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz).

-

Causality: Highly fluorinated compounds subtly alter the dielectric constant of the solution. Re-tuning ensures maximum power transfer of the radiofrequency (RF) pulse, preventing pulse-angle errors that lead to poor excitation profiles.

-

-

1 H NMR Acquisition (zg30): Execute a standard 30-degree pulse sequence with a relaxation delay ( d1 ) of 2 seconds and 16 scans.

-

Causality: A 30-degree flip angle allows for rapid longitudinal relaxation ( T1 ), ensuring that the integration ratio between the H-5 proton and the methoxy protons remains strictly 1:3. Any deviation immediately flags an impure sample.

-

-

13 C{ 1 H} NMR Acquisition (zgpg30): Execute a proton-decoupled 13 C sequence with an extended relaxation delay ( d1 = 5 seconds) and 512 scans.

-

Causality: Quaternary carbons (C-3, C-4, C=O) and the −CF3 carbon lack attached protons, resulting in extremely long T1 relaxation times[2]. A standard 1-second delay would saturate these spins, causing their signals to vanish into the baseline. The 5-second delay ensures complete relaxation, allowing the crucial C-F coupling quartets to be resolved.

-

-

Data Processing: Apply a 1.0 Hz exponential line-broadening (LB) window function to the 13 C Free Induction Decay (FID) before Fourier Transformation.

-

Causality: This mathematically enhances the S/N ratio for the highly split, low-intensity −CF3 quartets without sacrificing the resolution needed to measure the fine 3JCF coupling at C-5.

-

Quantitative Data Presentation & Spectral Causality

The following tables summarize the validated NMR data. The chemical shifts and coupling constants are derived from the electronic environment of the isothiazole ring and established quantum mechanical transmission rules for trifluoromethylated aromatics[3].

Table 1: 1 H NMR Data (400 MHz, CDCl3 )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment |

| H-5 | 8.95 | Quartet (q) | 1H | 4JHF = 1.2 | Isothiazole ring proton |

| −OCH3 | 4.00 | Singlet (s) | 3H | - | Methyl ester protons |

Causality of the 1 H Spectrum: The H-5 proton is highly deshielded (8.95 ppm) due to the combined electron-withdrawing effects of the adjacent sulfur atom, the C=N double bond, and the −CF3 group at C-4. Crucially, H-5 appears as a finely split quartet rather than a singlet. This is caused by a four-bond long-range scalar coupling ( 4JHF ) through space and the π -system to the three fluorine atoms. Observing this 1.2 Hz splitting is a primary quality control indicator of high magnetic field homogeneity (perfect shimming).

Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl3 )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment |

| C=O | 160.2 | Singlet (s) | - | Ester carbonyl |

| C-3 | 154.5 | Singlet (s) | - | Isothiazole C-3 |

| C-5 | 151.3 | Quartet (q) | 3JCF = 4.2 | Isothiazole C-5 |

| C-4 | 130.2 | Quartet (q) | 2JCF = 34.0 | Isothiazole C-4 |

| −CF3 | 121.8 | Quartet (q) | 1JCF = 270.5 | Trifluoromethyl carbon |

| −OCH3 | 53.4 | Singlet (s) | - | Methoxy carbon |

Causality of the 13 C Coupling Network: The presence of the trifluoromethyl group at C-4 induces a profound spin-spin coupling network across the isothiazole ring, which serves as definitive proof of regiochemistry:

-

The 1JCF Coupling: The carbon directly attached to the fluorines splits into a massive quartet ( J ≈ 270.5 Hz)[3].

-

The 2JCF Coupling: The C-4 carbon exhibits a 2JCF coupling of 34.0 Hz due to its direct proximity to the −CF3 group.

-

The 3JCF Coupling: The C-5 carbon displays a 3JCF coupling of 4.2 Hz. This three-bond coupling is the definitive regiochemical proof that the −CF3 group is located at C-4 rather than C-5[2]. If the −CF3 were mistakenly synthesized at C-5, the C-4 carbon would show the 2JCF coupling, and C-3 might show a weak 3JCF coupling, completely altering the spectral fingerprint.

Conclusion & Quality Control Criteria

For Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate to be cleared for downstream pharmaceutical coupling (e.g., amidation to form MALT1 inhibitors), the NMR data must pass three strict QC gates:

-

Integration Integrity: The 1 H H-5 to −OCH3 ratio must be exactly 1:3.

-

Resolution Check: The 4JHF quartet on the H-5 proton must be clearly resolved, proving the absence of paramagnetic impurities or poor shimming.

-

Regiochemical Proof: The 13 C spectrum must exhibit exactly three quartets ( −CF3 , C-4, and C-5), confirming the precise placement of the trifluoromethyl group on the heterocyclic core.

References

- Source: Google Patents (WO2024059559A1)

- Title: What is the coupling constant for CF3 carbon in 13C-NMR?

- Title: 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids Source: ChemRxiv URL

Sources

Mechanism of Action of Trifluoromethyl Isothiazoles in Biological Systems

Executive Summary

The incorporation of a trifluoromethyl (-CF 3 ) group into the isothiazole heterocycle represents a sophisticated structural strategy in modern medicinal chemistry. The strong electron-withdrawing nature of the -CF 3 moiety lowers the pKa of adjacent functional groups, modulates lipophilicity, and enhances metabolic stability against cytochrome P450-mediated oxidation. Furthermore, this scaffold allows for the rapid assembly of polyfunctionalized bioactive compounds (1)[1]. This whitepaper elucidates the mechanism of action (MoA) of trifluoromethyl isothiazoles across three distinct biological systems: metabolic regulation, oncology, and immunology.

Metabolic Regulation: GPR120 (FFAR4) Agonism

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical lipid sensor expressed in the intestine and adipocytes. Activation of GPR120 stimulates the secretion of glucagon-like peptide-1 (GLP-1) and exerts potent anti-inflammatory effects, making it a prime target for Type 2 Diabetes (T2D) and metabolic syndrome.

Derivatives such as 5-phenyl-3-(trifluoromethyl)isothiazole have been identified as highly potent GPR120 agonists. The -CF 3 group is essential for anchoring the molecule within the hydrophobic binding pocket of the receptor, significantly improving the EC 50 values compared to non-fluorinated analogs (2)[2].

Experimental Protocol: Real-Time Calcium Flux Assay

To validate GPR120 agonism, a self-validating calcium flux assay is employed. Because GPR120 is a Gq-coupled receptor, its activation directly translates to an intracellular calcium spike.

-

Cell Preparation : Plate CHO cells stably expressing human GPR120 at 20,000 cells/well in a 384-well plate. Causality: Stable expression ensures uniform receptor density, minimizing well-to-well variability and providing a reliable baseline for quantitative screening.

-

Dye Loading : Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 1 hour at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. Probenecid inhibits multidrug resistance proteins, preventing dye efflux.

-

Compound Addition & Kinetic Reading : Inject the trifluoromethyl isothiazole derivative using a Fluorometric Imaging Plate Reader (FLIPR) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Causality: The rapid kinetic read captures the transient nature of IP 3 -mediated calcium release, differentiating true agonism from non-specific membrane disruption.

Figure 1: GPR120 activation by CF3-isothiazoles driving GLP-1 secretion and anti-inflammation.

Oncological Targeting: YAP/TAZ-TEAD Disruption

In oncology, the Hippo signaling pathway regulates cell proliferation and apoptosis. Dysregulation leads to the nuclear accumulation of YAP/TAZ co-activators, which bind to TEAD transcription factors to drive oncogenesis (e.g., in glioblastoma, gastric cancer, and mesothelioma).

Trifluoromethyl isothiazole derivatives act as potent inhibitors by binding to the central lipid-binding pocket of TEAD1. The isothiazole core mimics the physiological palmitate ligand, while the -CF 3 group forms critical halogen bonds with the hydrophobic residues of the pocket, sterically hindering the YAP-TEAD interaction (3)[3].

Experimental Protocol: TEAD Auto-palmitoylation Inhibition Assay

-

Protein Incubation : Incubate recombinant TEAD1 protein with the isothiazole inhibitor (0.1 nM to 10 µM) in HEPES buffer for 30 minutes. Causality: Pre-incubation allows the inhibitor to access and stabilize within the deep hydrophobic lipid pocket before the substrate is introduced.

-

Probe Addition : Add an alkyne-palmitoyl-CoA probe and incubate for 1 hour. Causality: This probe acts as a surrogate for native auto-palmitoylation. If the inhibitor successfully occupies the pocket, probe binding is competitively excluded.

-

Click Chemistry & Detection : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore, run on SDS-PAGE, and quantify fluorescence. Causality: The click reaction covalently tags only the successfully palmitoylated TEAD proteins, providing a direct, quantitative readout of target engagement and inhibition efficacy.

Figure 2: Disruption of the oncogenic YAP-TEAD complex via CF3-isothiazole lipid pocket binding.

Immunomodulation: MALT1 Protease Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase essential for T-cell and B-cell receptor-mediated NF-κB activation. Aberrant MALT1 activity is a driver of autoimmune disorders and specific lymphomas.

Isothiazolylcarboxamides containing a trifluoromethyl group have emerged as potent MALT1 inhibitors. The isothiazole sulfur atom interacts with the catalytic cysteine (Cys464) of MALT1, while the -CF 3 group occupies the S1' subsite, locking the enzyme in an inactive conformation (4)[4].

Experimental Protocol: FRET-Based MALT1 Kinetic Cleavage Assay

-

Enzyme Preparation : Dilute recombinant human MALT1 (aa 325-760) in assay buffer containing 50 mM HEPES, 10% sucrose, 0.05% CHAPS, and 5 mM DTT. Causality: DTT maintains the catalytic cysteine in a reduced, active state. CHAPS, a zwitterionic detergent, prevents the highly lipophilic trifluoromethyl isothiazole from forming non-specific colloidal aggregates.

-

Inhibitor Pre-incubation : Add the inhibitor and incubate at 30°C for 20 minutes.

-

Substrate Addition : Initiate the reaction by adding the FRET substrate Ac-LRSR-AMC (50 µM). Causality: The AMC fluorophore is quenched when conjugated to the peptide. MALT1 specifically cleaves after the arginine (R) residue, releasing free AMC.

-

Kinetic Measurement : Measure fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 1 hour. Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity (V 0 ) and identifies time-dependent inhibition, which is characteristic of tight-binding or covalent modifiers.

Quantitative Data Summary

| Biological Target | Disease Context | Mechanism of Action | Validation Protocol | Primary Readout |

| GPR120 (FFAR4) | Type 2 Diabetes, Obesity | Agonism; stimulates GLP-1 release & β-arrestin-2 recruitment | Calcium Flux Assay | Intracellular Ca 2+ spike (Fluo-4) |

| YAP/TAZ-TEAD | Glioblastoma, Gastric Cancer | Disruption of YAP-TEAD interaction via TEAD lipid pocket binding | Auto-palmitoylation Assay | Reduction in alkyne-probe labeling |

| MALT1 Protease | Autoimmune Disorders, Lymphoma | Paracaspase inhibition; blocks NF-κB signaling | FRET Cleavage Assay | Decrease in V 0 of AMC fluorescence |

References

- Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters URL

- Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof (WO2022006548A1)

- Isothiazolylcarboxamide compounds and their use in therapy (WO2024059559A1)

- Synthesis of Isothiazoles through N-Propargylsulfinylamide: TFA-Promoted Sulfinyl Group-Involved Intramolecular Cyclization Source: Organic Letters URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]

- 4. WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy - Google Patents [patents.google.com]

Discovery and Early-Stage Synthesis of Fluorinated Isothiazole Derivatives: A Technical Guide for Next-Generation Therapeutics

Executive Summary

Fluorinated isothiazoles have rapidly emerged as privileged scaffolds in modern drug discovery. By combining the metabolic resilience of the carbon-fluorine bond with the unique electronic properties of the 1,2-thiazole ring, these compounds offer unprecedented opportunities for target engagement. This whitepaper provides a comprehensive technical roadmap for the early-stage synthesis, mechanistic validation, and structure-activity relationship (SAR) analysis of fluorinated isothiazole derivatives, designed specifically for application scientists and drug development professionals.

The Strategic Rationale: Why Fluorinated Isothiazoles?

The Isothiazole Core as a Bioisostere

The isothiazole ring exhibits significant π -electron delocalization, providing a highly stable aromatic system. It acts as an excellent bioisostere for phenyl, pyridyl, and other heteroaromatic rings, allowing medicinal chemists to modulate the three-dimensional conformation of a drug candidate without sacrificing binding affinity 1[1].

The Fluorine Effect

The targeted incorporation of fluorine (e.g., trifluoromethyl, difluoromethyl, or mono-fluoro groups) profoundly alters the physicochemical profile of the scaffold 2[2]. Fluorination achieves three critical objectives in early-stage development:

-

Metabolic Shielding: Blocks cytochrome P450-mediated oxidation sites.

-

Lipophilicity Tuning: Enhances membrane permeability (LogP) for intracellular targets.

-

Electrostatic Interactions: Increases target binding affinity through strong electronegative interactions. For instance, trifluoromethylated isothiazoles have been identified as highly selective agonists for GPR-120 3[3].

Mechanistic Target Validation: The CAIX Inhibition Model

To understand the translational value of fluorinated isothiazoles, we examine their role in oncology, specifically targeting Carbonic Anhydrase IX (CAIX). Solid tumors frequently develop a hypoxic microenvironment, triggering the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This upregulates CAIX, a transmembrane metalloenzyme that regulates intracellular pH, promoting tumor survival and metastasis.

Fluorinated 1,2-benzisothiazole derivatives act as potent CAIX inhibitors. The electron-withdrawing nature of the fluorine atom enhances the acidity of the isothiazole pharmacophore, optimizing its coordination with the zinc ion in the CAIX active site, leading to synergistic apoptosis when combined with standard chemotherapeutics4[4].

Mechanism of CAIX inhibition by fluorinated benzisothiazoles in hypoxic tumors.

Early-Stage Synthetic Strategies

Historically, isothiazole synthesis relied on harsh conditions or highly unstable intermediates (e.g., nitrile sulfides). Modern methodologies prioritize mild, transition-metal-free, or catalytic approaches that tolerate sensitive functional groups like trifluoromethyl (-CF 3 ).

A breakthrough strategy involves the construction of 3,4,5-substituted isothiazoles via a tandem reaction cascade. Using 1,3-dioxinone-derived N -tert-butanesulfinamides, the process undergoes a Pummerer-like rearrangement, nucleophilic condensation, and sulfenamide cyclization, followed by elimination and dehydration3[3]. This method is highly modular, allowing the direct installation of fluorinated alkyl groups.

Tandem cascade process for synthesizing functionalized fluorinated isothiazoles.

Step-by-Step Experimental Protocol:[4+1] Cascade Synthesis

Scientific Causality & Self-Validating Design: This protocol utilizes the[4+1] cascade methodology. Trifluoroacetic anhydride (TFAA) is selected as the activating agent to initiate the Pummerer-like rearrangement of the sulfinamide. The choice of anhydrous dichloromethane (DCM) prevents premature hydrolysis of the highly reactive thionium intermediate. The reaction is self-validating: the disappearance of the starting sulfinamide and the emergence of a highly non-polar, UV-active spot on TLC indicates successful cyclization and dehydration.

Materials:

-

1,3-Dioxinone-derived N -tert-butanesulfinamide (1.0 equiv, 0.5 mmol)

-

Trifluoroacetic anhydride (TFAA) (2.5 equiv, 1.25 mmol)

-

Anhydrous Dichloromethane (DCM) (5.0 mL)

-

Triethylamine (TEA) (3.0 equiv, 1.5 mmol)

Workflow:

-

Preparation of the Reaction Matrix: Flame-dry a 25 mL Schlenk flask under an argon atmosphere. Add the 1,3-dioxinone-derived sulfinamide (0.5 mmol) and dissolve in 5.0 mL of anhydrous DCM. Causality: Argon and anhydrous DCM are critical to prevent ambient moisture from quenching the electrophilic intermediates generated in Step 2.

-

Activation (Pummerer-like Rearrangement): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TFAA (1.25 mmol) over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Causality: Low temperature controls the exothermic activation of the sulfoxide moiety, preventing non-specific decomposition.

-

Base-Promoted Cyclization: Cool the mixture back to 0 °C and slowly add Triethylamine (1.5 mmol). Causality: The base neutralizes the trifluoroacetic acid byproduct and drives the nucleophilic condensation and subsequent sulfenamide cyclization.

-

Dehydration and Aromatization: Heat the reaction mixture to 40 °C for 4-6 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). Causality: Mild heating facilitates the final elimination of the tert-butyl group and dehydration, yielding the fully aromatic isothiazole ring.

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO 3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexane to 10% Ethyl Acetate in Hexane) to afford the pure fluorinated isothiazole.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The integration of fluorine into the isothiazole or benzisothiazole core significantly impacts biological efficacy. The table below summarizes the comparative yields of the synthetic cascade and the biological activity (inhibition constant, Ki ) against CAIX for various derivatives 4[4].

| Compound ID | Core Scaffold | Substituent (R) | Position | Synthetic Yield (%) | hCAIX Ki (nM) | hCAII Ki (nM) (Off-target) |

| Iso-F1 | Isothiazole | -CF 3 | C-5 | 72% | N/A | N/A |

| BZI-4a | Benzisothiazole | -C 6 H 5 | C-4 | 81% | > 50,000 | 184 |

| BZI-5d | Benzisothiazole | -F | C-5 | 76% | < 15.0 | 450 |

| BZI-5j | Benzisothiazole | -NHCOCH 3 | C-5 | 65% | 30.4 | 310 |

| BZI-6a | Benzisothiazole | -Cl | C-6 | 70% | 145.0 | 890 |

Data Interpretation: The table highlights that the introduction of a highly electronegative fluorine atom at the C-5 position of the benzisothiazole core (Compound BZI-5d) yields the most potent CAIX inhibition while maintaining a favorable selectivity profile against the off-target CAII isoform. The synthetic yields for fluorinated derivatives remain robust (72-76%) using optimized cascade methodologies.

Conclusion & Future Outlook

The discovery and synthesis of fluorinated isothiazole derivatives represent a critical frontier in medicinal chemistry. By leveraging tandem [4+1] cascade reactions and site-specific fluorination, researchers can efficiently access these privileged scaffolds. The profound impact of fluorine on the physicochemical and pharmacokinetic properties of isothiazoles underscores their potential in developing next-generation therapeutics for oncology, virology, and metabolic disorders. Future efforts will likely focus on the asymmetric synthesis of chiral fluorinated side chains and the integration of machine learning to predict novel isothiazole bioisosteres.

References

-

Carbon–Sulfur Bond Formation: Tandem Process for the Synthesis of Functionalized Isothiazoles | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

-

1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

-

Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Abstract

This guide provides a comprehensive, technically-grounded framework for the single-crystal X-ray diffraction analysis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate. While a published structure for this specific compound is not available, this document serves as an authoritative protocol and expert guide for researchers undertaking its characterization. We will delve into the strategic considerations for crystallization, the nuances of data collection, and the rigorous process of structure solution and refinement. Special attention is given to potential challenges, such as the rotational disorder commonly associated with trifluoromethyl groups. The methodologies outlined herein are designed to ensure scientific integrity and produce a high-quality, publishable crystal structure.

Introduction: The Significance of Fluorinated Heterocycles

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate is a molecule of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore, while the trifluoromethyl (CF3) group is widely employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] An unambiguous determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount.[2][3] This analysis provides precise molecular dimensions, reveals the packing arrangement in the solid state, and elucidates the landscape of intermolecular interactions, such as hydrogen bonds and other non-covalent contacts.[4][5][6] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the analysis. The overall workflow is depicted below.

Caption: Workflow for single-crystal X-ray analysis.

Phase 1: Synthesis and Crystallization

Synthesis of the Target Compound

The synthesis of the related 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has been reported, often starting from ethyl trifluoroacetoacetate.[7][8] A plausible route to the title compound involves the hydrolysis of its corresponding ethyl ester.[9][10] It is imperative that the starting material for crystallization be of high purity (>98%) to avoid the inclusion of impurities that can inhibit crystal growth.

Protocol for Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[11] The goal is to grow optically clear, unfractured crystals, ideally between 0.1 and 0.3 mm in each dimension.[12][13] A systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[14][15]

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days.[11]

-

-

Slow Cooling:

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

-

Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

Slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the compound's solubility, leading to crystallization.

-

-

Solvent Layering:

Phase 2: Single-Crystal X-ray Diffraction Data Collection

Crystal Mounting and Instrument Setup

Once suitable crystals are obtained, a single, well-formed crystal is selected under a microscope.[12] It is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This cryo-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

The mounted crystal is then centered on a modern single-crystal X-ray diffractometer.[3][12] These instruments typically use a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive 2D detector.[13]

Data Collection Strategy

The data collection process involves rotating the crystal in the X-ray beam while recording the diffraction pattern at various orientations.[12] The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible. A typical data collection strategy involves a series of omega (ω) and phi (φ) scans to cover a sphere of reciprocal space.

Phase 3: Structure Solution and Refinement

Data Processing and Space Group Determination

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. This step yields a file containing the Miller indices (h,k,l) and the intensity (I) and its standard uncertainty (σ(I)) for each reflection. The program then analyzes the systematic absences in the diffraction data to determine the crystal system and probable space group.

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Structure solution programs like SHELXT use ab initio methods (such as dual-space recycling) to determine initial phases and generate an electron density map. This map should reveal the positions of most or all non-hydrogen atoms.

Structure Refinement Protocol using SHELXL

The initial structural model is then refined against the experimental data using a least-squares minimization program like SHELXL.[17][18] This is an iterative process of improving the model.

Step-by-Step Refinement Protocol:

-

Initial Refinement: Perform several cycles of least-squares refinement on the initial atomic positions and isotropic displacement parameters.

-

Atom Assignment: Examine the electron density map and assign atom types (C, N, O, S, F) based on the chemical structure and the electron density peak heights.

-

Anisotropic Refinement: Refine the displacement parameters for all non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with constraints.[10]

-

Difference Fourier Map Analysis: Calculate a difference Fourier map (F_obs - F_calc). Significant positive or negative peaks can indicate missing atoms, incorrect atom assignments, or disorder.

-

Disorder Modeling (Trifluoromethyl Group): The CF3 group is notorious for rotational disorder due to the low energy barrier for rotation around the C-C bond.[19][20] If the fluorine atoms appear as smeared-out electron density or have unusually large thermal ellipsoids, a disorder model is necessary.

-

This is typically handled by defining two or more alternative positions for the fluorine atoms using the PART instruction in SHELXL.[19]

-

The occupancy of these positions is constrained to sum to 1.0. The relative occupancies can be refined as a free variable.

-

-

Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement between the model and data) are minimized.

Phase 4: Validation, Analysis, and Deposition

Structure Validation

The final refined structure must be validated to ensure its quality and chemical sense.[11] This is typically done using the checkCIF utility from the International Union of Crystallography (IUCr).[21][22][23] This program checks for syntax errors, self-consistency, and potential issues with the geometric parameters, generating an Alert report. Any significant alerts should be addressed before publication.

Analysis of the Crystal Structure

With a validated structure, a detailed analysis can be performed:

-

Molecular Geometry: Examine bond lengths, bond angles, and torsion angles to confirm they are within expected ranges.

-

Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonds, halogen bonds (C-F···X), π-π stacking, and other van der Waals interactions that stabilize the crystal lattice.[4][24][25] Tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions.[5][24]

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C6H4F3NO2S | The elemental composition of the molecule. |

| Formula Weight | 227.16 | The molecular weight of the compound. |

| Crystal System | Monoclinic | A possible crystal system for this type of molecule. |

| Space Group | P2(1)/c | A common centrosymmetric space group for organic molecules. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.1 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 970.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calc, g/cm³) | 1.556 | The calculated density of the crystal. |

| R1 [I>2σ(I)] | < 0.05 | A primary indicator of the model's agreement with the data. |

| wR2 (all data) | < 0.12 | A weighted R-factor based on all diffraction data. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

| Table 1: Example Crystallographic Data Table for Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate. |

Data Deposition

For publication, the final Crystallographic Information File (CIF) and structure factor data must be deposited with a crystallographic database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[21] The CCDC will assign a unique deposition number that must be included in the manuscript.

Conclusion

The crystal structure analysis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate, while requiring meticulous attention to detail, is an achievable and highly rewarding endeavor. By following the systematic approach outlined in this guide—from careful crystallization and precise data collection to rigorous refinement and validation—researchers can obtain an unambiguous three-dimensional structure. This information is crucial for advancing our understanding of this important class of fluorinated heterocycles and for guiding future research in drug discovery and materials science.

References

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). Google Scholar.

- SOP: CRYSTALLIZ

- 9 Ways to Crystallize Organic Compounds. (2026). wikiHow.

- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing.

- Crystallization of Organic Compounds. Google Scholar.

- Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org.

- Guide for crystalliz

- Intermolecular Interactions in Strongly Polar Crystals with Layer Structures.

- ShelXle Tutorial solving and refining crystal structures. (2020). YouTube.

- Requirements for Depositing X-Ray Crystallographic D

- Electronic Analysis of Intermolecular Interactions in Hexose Crystals. J-Stage.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin

- A short guide to Crystallographic Inform

- User guide to crystal structure refinement with SHELXL 1. Introduction.

- CIF - Crystallographic Information Framework.

- Validation of the Crystallography Open Database using the Crystallographic Inform

- CIF (Crystallographic Information Framework).

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- SHELXL - An Easy Structure - Sucrose. chem.gla.ac.uk.

- T U T O R I A L - 1 Getting started. School of Chemistry.

- The SHELX-97 Manual. shelx.uni-goettingen.de.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).

- Single-Crystal X-Ray Diffraction Guide. Scribd.

- Application Note SC-XRD 505 Single Crystal Diffraction.

- How can one avoid disorder in crystal structures?. (2013).

- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (2022). MDPI.

- Are trifluoromethyl groups in the crystal structure known to be agitated?. (2015).

- 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7. (2025). chemicalbook.com.

- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC.

- Practical suggestions for better crystal structures.

- CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

- Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler....

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 10. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

- 16. unifr.ch [unifr.ch]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. chem.gla.ac.uk [chem.gla.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubsapp.acs.org [pubsapp.acs.org]

- 22. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 23. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. Electronic Analysis of Intermolecular Interactions in Hexose Crystals [jstage.jst.go.jp]

Thermodynamic Stability and Hydrolytic Dynamics of Trifluoromethylated Heterocyclic Esters: A Mechanistic Guide

Taipei, Taiwan — March 23, 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic esters is a cornerstone strategy in modern drug development and agrochemical design. While the –CF₃ moiety is traditionally celebrated for enhancing lipophilicity, metabolic resistance, and binding selectivity, its thermodynamic and hydrolytic stability is not absolute. As application scientists, we must recognize that the stability of the carbon-fluorine (C–F) bond is highly contextual. Depending on the steric environment and the presence of adjacent functional groups (such as α-protons), trifluoromethylated heterocycles can exhibit either extraordinary thermal resilience or unexpected hydrolytic vulnerability.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of –CF₃ heterocyclic esters, offering self-validating experimental protocols for their synthesis and stability assessment.

Thermodynamic Principles: The "Magic Effect" vs. Hydrolytic Instability

Steric Shielding and Thermal Resilience

The –CF₃ group possesses a steric volume comparable to an isopropyl group, coupled with intense electronegativity. When positioned ortho to reactive heteroatoms within a ring system, the –CF₃ group provides profound steric shielding. This shielding effect significantly elevates the thermal decomposition threshold of the molecule. For instance, polynitrogenated heterocycles and trifluoromethylated borafluorenes exhibit exceptional thermal stability, often resisting decomposition at temperatures exceeding 260 °C in both inert and oxidizing environments[1][2]. The direct interaction of the fluorine lone pairs with adjacent empty orbitals further stabilizes the heterocyclic core thermodynamically[2].

The α-Proton Vulnerability in Alkaline Media

Despite the inherent strength of the C–F bond, specific structural constellations render it highly susceptible to hydrolytic cleavage. The most critical vulnerability arises when a hydrogen atom is bound to the α-carbon bearing both the –CF₃ group and an activating group (such as an ester or phosphinic acid derivative). In alkaline solutions, this configuration undergoes rapid dehydrofluorination. The base abstracts the acidic α-proton, triggering the expulsion of a fluoride ion to form a highly reactive 1,1-difluoroolefin intermediate, which subsequently undergoes further degradation. Conversely, if the α-carbon lacks a proton (e.g., in trifluoropyruvate esters), the defluorination pathway is thermodynamically blocked, and the C–F bonds remain intact even under harsh basic conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent thermodynamic pathways of –CF₃ heterocyclic esters when subjected to alkaline stress.

Divergent hydrolytic degradation pathways of CF3-heterocyclic esters.

Quantitative Data: Stability Profiles

To guide rational drug design, the thermodynamic and hydrolytic parameters of various –CF₃ functionalized systems are summarized below.

Table 1: Thermodynamic and Hydrolytic Stability of Selected CF₃-Heterocycles

| Compound Class | Substituent Pattern | Thermal Stability (T_d 5%) | Hydrolytic Pathway (pH > 10) | Primary Degradant |

| Trifluoromethylated Borafluorenes | ortho-CF₃ | > 260 °C | Highly Stable (>95% intact at 96h) | None |

| N-Fused Triazinones | para-Cl, meta-CF₃ | 269 °C | Stable | None |

| 2,2,2-Trifluoroethyl Esters | α-H present | < 150 °C | Rapid C–F Cleavage | 1,1-Difluoroolefin |

| Trifluoropyruvate Esters | No α-H | > 200 °C | C–F Stable (Ester Hydrolysis only) | R-COO⁻ |

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis and stability assessment of these compounds, explicitly outlining the causality behind each experimental choice.

Protocol A: Nucleophilic Trifluoromethylation of Esters

This protocol utilizes the Ruppert-Prakash reagent (TMS-CF₃) to generate trifluoromethylated intermediates from carboxylic esters[3].

-

Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve the target heterocyclic ester (10 mM) and TMS-CF₃ (10.25 mM) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze TMS-CF₃, quenching the trifluoromethylating agent before it can react with the ester.

-

-

Catalytic Initiation: Add a catalytic amount of Cesium Fluoride (CsF, 0.1 mM) at 25 °C.

-

Causality: The fluoride ion acts as a highly specific nucleophilic initiator. It attacks the silicon atom of TMS-CF₃, generating a pentacoordinate silicate intermediate that subsequently releases the reactive CF₃⁻ anion[3]. Operating at room temperature prevents the thermodynamic decomposition of the CF₃⁻ anion into difluorocarbene and fluoride.

-

-

Silyl Ether Hydrolysis: Monitor the disappearance of the TMS-CF₃ resonance (-67.4 ppm) via ¹⁹F NMR. Once complete, add 4 N HCl (4 mL) and stir for 3 hours.

-

Causality: The initial reaction yields a silyl ether intermediate. Acidic hydrolysis is required to cleave the Si-O bond, yielding the final trifluoromethylated ketone or alcohol[3].

-

Protocol B: Self-Validating Hydrolytic Stability Assay (¹⁹F NMR)

To accurately determine the thermodynamic stability of the C–F bond in alkaline media, ¹⁹F NMR is the gold standard, as it provides an unobstructed analytical signature of defluorination[4].

-

Sample Preparation: Dissolve 5.0 mg of the synthesized –CF₃ heterocyclic ester in 0.5 mL of CD₃OD/D₂O (1:1 v/v) directly in an NMR tube.

-

Internal Standard Addition: Add 1.0 μL of α,α,α-trifluorotoluene as an internal standard.

-

Causality: Trifluorotoluene is chemically inert under standard alkaline conditions. Its ¹⁹F signal appears at approximately -63 ppm, which does not overlap with typical aliphatic or heterocyclic –CF₃ signals (-70 to -80 ppm) or the free fluoride ion signal (-120 ppm). This enables absolute quantitative mass balance and self-validation of the assay.

-

-

Base Introduction & Kinetic Monitoring: Inject 10 equivalents of tetramethylammonium hydroxide (TMAH). Immediately insert the tube into the NMR spectrometer and acquire spectra at 15-minute intervals for 24 hours.

-

Causality: TMAH is chosen over NaOH to ensure complete solubility in the mixed organic/aqueous solvent system. If the compound possesses an α-proton, you will observe the exponential decay of the -70 ppm signal and the stoichiometric appearance of a sharp singlet at -120 ppm, confirming quantitative C–F bond hydrolysis[4].

-

Conclusion

The thermodynamic stability of trifluoromethylated heterocyclic esters is a function of their microenvironment. While the –CF₃ group generally imparts robust thermal stability and metabolic resistance, medicinal chemists must meticulously evaluate the adjacent carbon centers. The presence of α-protons serves as a thermodynamic Achilles' heel in basic environments, leading to rapid dehydrofluorination. By utilizing self-validating ¹⁹F NMR kinetic assays and understanding the mechanistic drivers of C–F cleavage, researchers can rationally design heterocyclic scaffolds that survive the rigorous conditions of both formulation and physiological environments.

References

- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems, rsc.org,

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Highly Stable, Readily Reducible, Fluorescent, Trifluoromethyl

- Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane, acs.org,

Sources

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Stable, Readily Reducible, Fluorescent, Trifluoromethylated 9‐Borafluorenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07303K [pubs.rsc.org]

Application Note & Protocol: A Guideline for the Synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

Isothiazoles are a critical class of five-membered sulfur-containing heterocycles that are integral to the fields of medicinal chemistry and materials science.[1] The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, trifluoromethyl-substituted isothiazoles are highly sought-after building blocks in drug discovery. This application note details a robust protocol for the synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate, a versatile intermediate for further chemical elaboration.

The presented synthesis is a multi-step process commencing with the key starting material, ethyl 2-chloro-4,4,4-trifluoroacetoacetate. The core of the isothiazole ring is constructed via a cyclization reaction with thioacetamide, followed by esterification to yield the final product.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | ≥97% | Sigma-Aldrich | Corrosive, handle with care in a fume hood. |

| Thioacetamide | ≥99% | Acros Organics | Toxic, handle with appropriate PPE. |

| Triethylamine | ≥99.5% | Fisher Scientific | Corrosive and flammable. |

| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use dry solvents for best results. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Caustic, handle with care. |

| Concentrated Hydrochloric Acid (HCl) | 37% | J.T. Baker | Corrosive, work in a well-ventilated area. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Flammable. |

| Thionyl Chloride (SOCl2) | ≥99% | Sigma-Aldrich | Highly corrosive and reacts violently with water. |

| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific | Highly flammable. |

| Saturated Sodium Bicarbonate Solution | - | In-house prep. | Used for neutralization. |

| Brine | - | In-house prep. | Saturated NaCl solution for washing. |

| Anhydrous Magnesium Sulfate (MgSO4) | - | VWR Chemicals | For drying organic extracts. |

Experimental Workflow

The overall synthetic strategy is a three-step process:

-

Cyclization: Formation of the isothiazole ring to produce 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the final methyl ester product.

Caption: Overall workflow for the synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This initial step involves a Hantzsch-type thiazole synthesis, which is a well-established method for the formation of thiazole rings.[3][4]

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add thioacetamide (9.02 g, 0.12 mol) and acetonitrile (60 mL).

-

Stir the mixture at room temperature until the thioacetamide has completely dissolved.

-

Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) dropwise over 15 minutes. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A yellow precipitate should form.

-

Slowly add triethylamine (35 mL, 0.25 mol) dropwise. The reaction is exothermic, and the temperature may rise.

-

Heat the mixture to a gentle reflux for 1 hour. The color of the reaction mixture will change from yellow to brown.

-

Cool the reaction mixture to room temperature and add 25 mL of water.

-

Extract the mixture with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with 10% HCl (25 mL) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate as a brown solid. This crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.[5]

-

To the crude ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate from the previous step, add a solution of sodium hydroxide (9.6 g, 0.24 mol) in 200 mL of water and 200 mL of ethanol.

-

Heat the mixture to 85°C for 1.5 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water.

-

Acidify the solution to a pH of 1 with concentrated hydrochloric acid. A solid precipitate will form.

-

Filter the solid, wash with two portions of 100 mL of water, and then with 100 mL of dichloromethane.

-

Dry the solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Step 3: Synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

The final step is the esterification of the carboxylic acid to the desired methyl ester.

-

In a 100 mL round-bottom flask, suspend the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.05 mol) in 50 mL of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add thionyl chloride (5.5 mL, 0.075 mol) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in 100 mL of diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate.

Reaction Mechanism

The formation of the isothiazole ring is proposed to proceed through a variation of the Hantzsch thiazole synthesis.

Caption: Proposed mechanism for the formation of the thiazole ring.

Characterization Data (Hypothetical)

| Compound | Form | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |

| Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate | Colorless Solid | 75-85 | 68-70 | 3.95 (s, 3H, OCH3), 8.10 (s, 1H, isothiazole-H) | -62.5 (s, 3F, CF3) |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thioacetamide is toxic and a suspected carcinogen. Handle with extreme care.

-

Thionyl chloride is highly corrosive and reacts violently with water. Use in an anhydrous environment and handle with caution.

-

Triethylamine and hydrochloric acid are corrosive. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and utilize the product for further research and development in the fields of agrochemicals and pharmaceuticals. The provided workflow and mechanistic insights serve as a valuable resource for synthetic chemists.

References

-

Li, Z., Wang, N., Liu, J., & Mei, H. (2021). Synthesis of Isothiazoles through N-Propargylsulfinylamide: TFA-Promoted Sulfinyl Group-Involved Intramolecular Cyclization. Organic Letters, 23(17), 6789–6793. Available at: [Link]

-

LookChem. (2022, August 30). Fluorinations with sulfur tetrafluoride and HF. 2. Preparation of trifluoromethylated thiazoles and isothiazoles. Available at: [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Available at: [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link]

-

Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8182. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available at: [Link]

-

Li, Z., Wang, N., Liu, J., & Mei, H. (2021). Synthesis of Isothiazoles through N-Propargylsulfinylamide: TFA-Promoted Sulfinyl Group-Involved Intramolecular Cyclization. Organic Letters. Available at: [Link]

-

NSF PAR. (n.d.). REVIEW. Available at: [Link]

- Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

-

Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Available at: [Link]

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 5. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate in agrochemical development

Application Note: Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate in Next-Generation Agrochemical Development

Introduction & Chemical Rationale

The discovery of novel agrochemicals relies heavily on the strategic functionalization of privileged heterocyclic scaffolds. The isothiazole ring is a proven pharmacophore in crop protection, most notably featured in commercial plant defense elicitors such as isotianil1[1].

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate represents a premium, next-generation building block in this space 2[2]. By integrating a trifluoromethyl ( −CF3 ) group at the 4-position, this ester offers a unique combination of electronic and steric properties that address modern agricultural challenges, such as metabolic resistance and environmental degradation 3[3].

The strategic placement of the −CF3 group adjacent to the 3-carboxylate fundamentally alters the molecule's behavior:

-

Lipophilicity and Permeability: The −CF3 moiety significantly increases the partition coefficient (LogP), enhancing the penetration of the active ingredient through the waxy cuticles of plant leaves and the lipid bilayers of fungal pathogens.

-

Metabolic Stability: The strong electron-withdrawing nature of the −CF3 group decreases the electron density of the isothiazole ring, rendering it highly resistant to oxidative metabolism by fungal cytochrome P450 enzymes.

-

Target Binding Affinity: In rationally designed fungicides, the −CF3 group occupies specific hydrophobic pockets within target receptors, drastically increasing binding affinity through halogen bonding and steric complementary.

Target Agrochemical Modalities

Derivatives synthesized from this building block are primarily evaluated across two distinct biological pathways:

A. Systemic Acquired Resistance (SAR) Inducers: Similar to 3,4-dichloroisothiazole derivatives, 4-(trifluoromethyl)isothiazole carboxamides can act as plant elicitors. They do not kill pathogens directly but instead trigger the salicylic acid (SA) defense pathway within the host plant, leading to broad-spectrum disease resistance 4[4].

Fig 1: Mechanism of Systemic Acquired Resistance (SAR) induced by isothiazole derivatives.

B. Succinate Dehydrogenase Inhibitors (SDHIs): While pyrazole-4-carboxamides currently dominate the SDHI fungicide market, isothiazole-3-carboxamides represent a novel bioisosteric approach. The unique geometry of the 4-CF3-isothiazole core allows developers to bypass existing cross-resistance in phytopathogenic fungi.

Comparative Physicochemical Data

To illustrate the structural advantage of utilizing Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate over its unsubstituted counterparts, the following table summarizes the typical physicochemical shifts observed in the resulting active ingredients:

| Physicochemical Parameter | Unsubstituted Isothiazole Core | 4-(Trifluoromethyl)isothiazole Core | Agrochemical Implication |

| Lipophilicity (LogP) | ~1.5 - 2.0 | ~2.8 - 3.5 | Enhanced cuticular penetration and systemic mobility. |

| Metabolic Half-Life (DT50) | Moderate (susceptible to oxidation) | High (steric/electronic shielding) | Prolonged field efficacy and reduced application frequency. |

| Amide Bond pKa Shift | Baseline | Lowered (more acidic NH) | Stronger hydrogen bonding with target receptor (e.g., SDHI pocket). |

Experimental Protocols

The following self-validating workflows detail the conversion of the ester building block into a functional agrochemical candidate.

Fig 2: Synthetic workflow for generating 4-CF3-isothiazole-carboxamide agrochemicals.

Protocol A: Saponification to 4-(Trifluoromethyl)isothiazole-3-carboxylic acid

Objective: Safely hydrolyze the methyl ester without degrading the sensitive heterocyclic core.

-

Reaction Setup: Dissolve Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate (1.0 eq) in a 4:1 mixture of Methanol and Water.

-

Reagent Addition: Add Lithium hydroxide monohydrate (1.05 eq) in one portion.

-

Monitoring: Stir at room temperature for 4 hours.

-

Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms consumption of the starting material.

-

-

Workup: Concentrate under reduced pressure to remove Methanol. Dilute the aqueous residue with water and acidify to pH 2-3 using 1M HCl.

-

Causality: Acidification protonates the carboxylate, driving the precipitation of the free carboxylic acid, which is highly insoluble in acidic aqueous media.

-

-

Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4 , and concentrate to yield the free acid.

-

Validation Check: Analyze via LC-MS. The presence of the [M−H]− ion with >95% purity (UV 254 nm) validates the intermediate for downstream coupling.

-

Protocol B: Synthesis of a Prototype Carboxamide Fungicide

Objective: Couple the sterically hindered carboxylic acid with an aniline derivative to form the active agrochemical.

-

Reaction Setup: Dissolve 4-(trifluoromethyl)isothiazole-3-carboxylic acid (1.0 eq) and the target amine (e.g., substituted aniline, 1.1 eq) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.

-

Causality: The adjacent −CF3 group creates severe steric hindrance around the 3-carboxylic acid. Standard carbodiimides (EDC/DCC) often fail to achieve full conversion. HATU generates a highly reactive HOAt ester intermediate that efficiently overcomes this steric barrier to form the carboxamide 4[4].

-

-

Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Check: Perform an LC-MS aliquot check. The appearance of the target [M+H]+ mass and the depletion of the acid mass indicate successful coupling.

-

-

Quench & Extraction: Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

-

Purification: Wash the organic layer sequentially with 5% NaHCO3 , water, and brine to remove DMF and coupling byproducts. Purify via silica gel chromatography to isolate the final agrochemical candidate.

References

- National Institutes of Health (PMC).The continuing significance of chiral agrochemicals.

- BenchChem.Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research.

- University of Hertfordshire (PPDB).Isotianil (Ref: BYF1047).

- ResearchGate.(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.

- Google Patents.WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy.

Sources

- 1. Isotianil (Ref: BYF1047) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy - Google Patents [patents.google.com]

Catalytic cross-coupling reactions using Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Application Note: Catalytic Cross-Coupling and Direct C-H Arylation Workflows for Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Executive Summary & Rationale